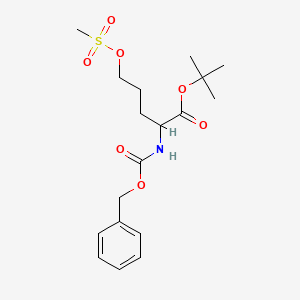
N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate is a complex organic compound that features a tert-butyl ester group, a methylsulfonyloxy group, and a phenylmethoxycarbonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of the starting material is protected using a phenylmethoxycarbonyl (Cbz) group.
Formation of the ester: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst.
Introduction of the methylsulfonyloxy group: The hydroxyl group is converted to a methylsulfonyloxy group using methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate can undergo various chemical reactions, including:
Substitution reactions: The methylsulfonyloxy group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The phenylmethoxycarbonyl group can be removed under hydrogenation conditions to reveal the free amino group.
Common Reagents and Conditions
Methanesulfonyl chloride: Used for introducing the methylsulfonyloxy group.
Triethylamine: Acts as a base in the sulfonylation reaction.
Hydrochloric acid or sodium hydroxide: Used for hydrolysis of the ester group.
Palladium on carbon (Pd/C): Used for hydrogenation to remove the phenylmethoxycarbonyl protecting group.
Major Products
Substitution reactions: Yield various substituted derivatives depending on the nucleophile used.
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Results in the free amino acid derivative.
Aplicaciones Científicas De Investigación
tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a building block in peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved are typically related to the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2S)-2-(phenylmethoxycarbonylamino)pentanoate: Lacks the methylsulfonyloxy group.
tert-Butyl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate: Contains a hydroxyl group instead of a methylsulfonyloxy group.
tert-Butyl (2S)-5-chloro-2-(phenylmethoxycarbonylamino)pentanoate: Contains a chloro group instead of a methylsulfonyloxy group.
Uniqueness
The presence of the methylsulfonyloxy group in tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate imparts unique reactivity, particularly in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility that similar compounds may lack.
Propiedades
Fórmula molecular |
C18H27NO7S |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
tert-butyl 5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21) |
Clave InChI |
RTLIQGGSCSOEPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)
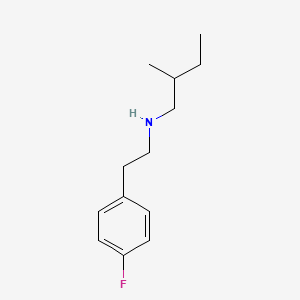
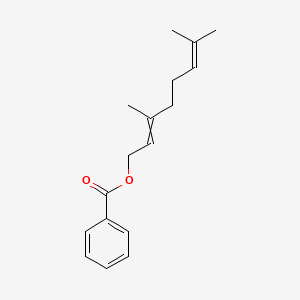
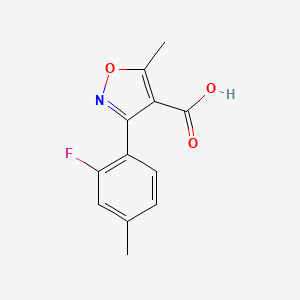
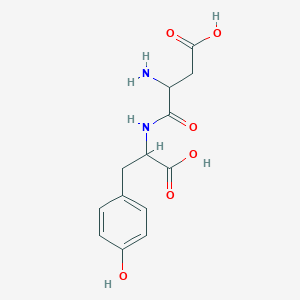

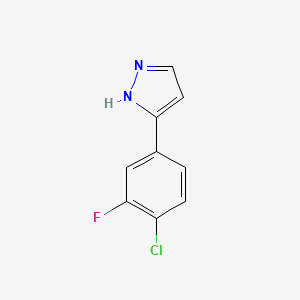
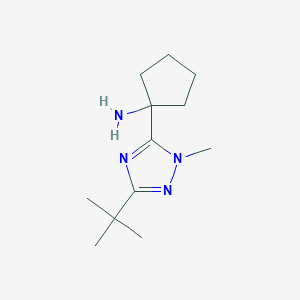
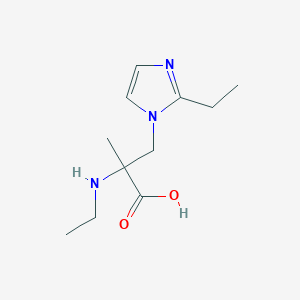
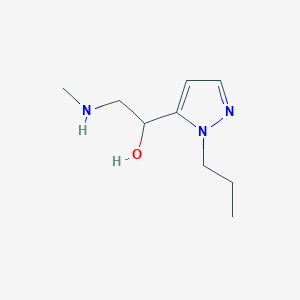

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
